1,1,3,3,5,5-Hexamethyltrisiloxane

描述

属性

InChI |

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEISYFNYGDBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883664 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-93-1 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane

CAS Number: 1189-93-1

This technical guide provides a comprehensive overview of 1,1,3,3,5,5-hexamethyltrisiloxane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, reactions, and potential applications.

Chemical and Physical Properties

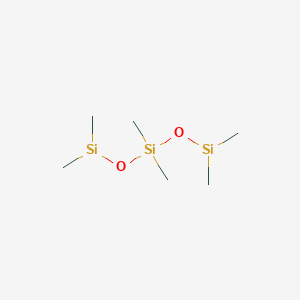

This compound is a linear siloxane with the chemical formula C6H20O2Si3.[1][2] It is characterized by a backbone of three silicon atoms linked by two oxygen atoms, with methyl groups attached to each silicon atom.[3] This structure imparts properties such as low surface tension, high thermal stability, and hydrophobicity.[3] It is a colorless, odorless liquid with low viscosity and high volatility.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1189-93-1 | [1][4] |

| Molecular Formula | C6H20O2Si3 | [1][2] |

| Molecular Weight | 208.48 g/mol | [1][2] |

| Appearance | Colorless, clear liquid | [3] |

| Melting Point | -67 °C | [1] |

| Boiling Point | 128 °C | [1][5] |

| Density | 0.82-0.83 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.383 | [1][5] |

| Flash Point | 20 °C | [6] |

| Solubility | Slightly miscible with water.[1][7] Soluble in many organic solvents. | |

| Synonyms | Dimethylbis(dimethylsilyloxy)silane, Hexamethyltrisiloxane | [3] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| Mass Spectrum (EI) | Available through the NIST WebBook. | [4] |

| ¹H NMR (600MHz, Chloroform-d) | δ 4.71 (m, 2H, Si-H), 0.21 (m, 12H, Si-CH₃), 0.09 (m, 6H, Si-CH₃) | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the co-hydrolysis of dimethyldichlorosilane and a source of Si-H, such as tetramethyldisiloxane (TMDS).[2]

Experimental Protocol: Synthesis via Co-hydrolysis

Materials:

-

Tetramethyldisiloxane (TMDS)

-

Dimethyldichlorosilane

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine tetramethyldisiloxane and an equimolar amount of deionized water.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyldichlorosilane to the stirred mixture. The reaction is exothermic and will produce HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 72 hours.[2]

-

Neutralize the crude product by washing it with a saturated solution of sodium bicarbonate, followed by deionized water until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.[2] The expected yield is approximately 82%.[2]

Chemical Reactions and Applications

This compound is a key intermediate in the synthesis of more complex organosilicon compounds.[8] Its primary reactivity stems from the two Si-H bonds, which can undergo hydrosilylation reactions.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction is typically catalyzed by platinum complexes.[9]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

Materials:

-

This compound

-

An alkene (e.g., 1-octene)

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the alkene in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

Slowly add a stoichiometric amount of this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The product can be purified by column chromatography or distillation.

Applications in Research and Industry

-

Precursor for Polymers: It serves as a building block for the synthesis of various silicone polymers and copolymers.[9]

-

Surface Modifier: It can be used to modify the surface properties of materials, imparting hydrophobicity.[8]

-

Reducing Agent: In organic synthesis, it can act as a mild and selective reducing agent.

-

Lubricants and Sealants: Due to its thermal stability and low volatility, it finds use in formulations for lubricants and sealants.[9]

-

Cosmetics: In personal care products, it acts as a conditioning agent and emollient.[10]

Relevance to Drug Development

While direct applications of this compound in drug development are not extensively documented, its role as a precursor to functionalized siloxanes is of significant interest. Silicones, in general, are widely used in the pharmaceutical industry due to their biocompatibility, stability, and non-toxic nature.[11]

Potential applications stemming from this compound include:

-

Synthesis of Drug Delivery Vehicles: Through hydrosilylation, functional groups can be introduced onto the trisiloxane backbone. These functionalized molecules can then be used to create polymers for controlled-release drug delivery systems.[11]

-

Formation of Biocompatible Materials: The siloxane backbone is a key component of many biocompatible materials used in medical devices and implants.[12]

-

Excipients in Formulations: Short-chain siloxanes can act as emulsifiers and stabilizers in pharmaceutical formulations, improving the stability and bioavailability of active pharmaceutical ingredients (APIs).[11]

Safety and Toxicology

This compound is classified as a highly flammable liquid and vapor.[13][14] It should be handled in a well-ventilated area, away from sources of ignition.[13] Protective gloves, clothing, and eye protection are recommended.[13]

There is limited specific acute toxicity information available for this compound.[13][14] However, the safety data for the cyclic analog, hexamethylcyclotrisiloxane (B157284) (CAS 541-05-9), indicates an oral LD50 in rats of >1540 mg/kg.[15][16] It is important to note that the toxicological properties of linear and cyclic siloxanes can differ.

Table 3: Toxicological Information

| Test | Result | Compound | Reference(s) |

| Acute Oral LD50 (rat) | >1540 mg/kg | Hexamethylcyclotrisiloxane | [15][16] |

| Acute Toxicity | No information available | This compound | [13][14] |

| Skin Irritation | May cause mild skin irritation | This compound | [17] |

| Eye Irritation | May cause eye irritation | This compound | [17] |

References

- 1. This compound | 1189-93-1 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Trisiloxane, 1,1,3,3,5,5-hexamethyl- (CAS 1189-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Trisiloxane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 5. chemos.de [chemos.de]

- 6. researchgate.net [researchgate.net]

- 7. This compound | [gelest.com]

- 8. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | 17980-39-1 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Synthesis - Siwin [siwinsilicone.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.no [fishersci.no]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. gelest.com [gelest.com]

An In-Depth Technical Guide to the Chemical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyltrisiloxane is a linear organosilicon compound belonging to the siloxane family. It is characterized by a backbone of three silicon atoms alternating with two oxygen atoms, with methyl groups and terminal silicon hydrides attached to the silicon atoms. Identified by the CAS number 1189-93-1, this compound is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its unique structure, particularly the presence of reactive silicon-hydride (Si-H) bonds, makes it a valuable precursor for the synthesis of a wide range of functionalized silicone polymers and as a reducing agent.[1][2]

It is important to note a common point of ambiguity: while the CAS number 1189-93-1 is sometimes associated with the fully methyl-capped formula C6H18O2Si3, the commercially available and synthetically utilized compound under this CAS number is the Si-H terminated version with the molecular formula C6H20O2Si3.[3][4][5] This guide will focus on the properties and reactivity of this latter, more reactive species.

Chemical and Physical Properties

The physicochemical properties of this compound are foundational to its utility. It exists as a colorless, clear liquid with low viscosity and is known for its thermal stability and hydrophobicity.[4][6] These properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless clear liquid | [4] |

| Molecular Formula | C6H20O2Si3 | [3][4][5][7] |

| Molecular Weight | 208.48 g/mol | [1][3][4][7] |

| CAS Number | 1189-93-1 | [3][4][7] |

| Density | 0.822 - 0.83 g/mL at 25 °C | [4][8] |

| Boiling Point | 128 °C (at 760 mmHg) | [4][8] |

| Melting Point | -67 °C | [8] |

| Refractive Index | n20/D 1.381 - 1.383 | [8] |

| Vapor Pressure | 5.413 mmHg at 25 °C | [8] |

| Solubility | Slightly miscible to insoluble in water | [8] |

Table 2: Chemical and Safety Properties

| Property | Description | Reference(s) |

| Structure (SMILES) | C--INVALID-LINK--O--INVALID-LINK--(C)O--INVALID-LINK--C | |

| Linear Formula | [(CH3)2SiHO]2Si(CH3)2 | [4] |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, alkalis, and precious metal salts. The Si-H bond is reactive. | |

| Stability | Stable in sealed containers under a dry, inert atmosphere. | |

| Flash Point | 20 °C (68 °F) - Closed Cup | |

| Hazards | Highly flammable liquid and vapor (GHS02). | [9] |

Key Chemical Reactions and Mechanisms

The synthetic utility of this compound is dominated by the reactivity of its terminal silicon-hydride bonds.

Hydrosilylation

Hydrosilylation is the primary reaction of this compound, involving the addition of the Si-H bond across a carbon-carbon double or triple bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a cornerstone of silicone chemistry for creating cross-linked polymers and functionalizing organic molecules with siloxane moieties.[10][11]

Caption: Platinum-catalyzed hydrosilylation reaction pathway.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the controlled co-hydrolysis of chlorosilane precursors.

-

Principle : This method relies on the reaction of dichlorodimethylsilane (B41323) and a source of silicon-hydride, such as tetramethyldisiloxane (TMDS), in the presence of water. The hydrolysis of the Si-Cl bonds forms silanols, which then undergo condensation to form the siloxane backbone.

-

Materials :

-

Dichlorodimethylsilane ((CH3)2SiCl2)

-

1,1,3,3-Tetramethyldisiloxane (B107390) ((H(CH3)2Si)2O)

-

Deionized Water

-

Anhydrous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Methodology :

-

To a reaction vessel equipped with a stirrer and dropping funnel, add 1,1,3,3-tetramethyldisiloxane (TMDS) and deionized water.

-

Cool the mixture in an ice bath and slowly add dichlorodimethylsilane dropwise with vigorous stirring. Maintain the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an extended period (e.g., 72 hours) to ensure complete reaction.[7]

-

The organic layer is then separated and neutralized by washing with a saturated sodium bicarbonate solution, followed by deionized water until the aqueous layer is neutral.

-

Dry the crude product over anhydrous magnesium sulfate, filter, and purify by fractional distillation under reduced pressure to yield the final product.

-

Caption: General workflow for the synthesis of this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point with a small amount of sample.

-

Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This method identifies that temperature by observing the point at which a bubble stream from a heated sample stops and the liquid is drawn back into a capillary tube upon cooling.[12]

-

Apparatus :

-

Thiele tube filled with mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

-

-

Methodology :

-

Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed end up, into the test tube.

-

Place the assembly into the Thiele tube, ensuring the sample is level with the upper arm of the tube. The thermometer bulb should be just below the side arm.

-

Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.

-

Applications in Research and Development

The unique properties of this compound lead to its use in several high-value applications.

-

Polymer Synthesis : It is a crucial building block for creating silicone polymers with specific functionalities. Through hydrosilylation, it can be used to introduce siloxane segments into organic polymers or to create cross-linked silicone networks for elastomers and resins.

-

Surface Modification : Its ability to functionalize surfaces makes it useful as a coupling agent or surface modifier.

-

Silylating Agent : It can be used as a silylating agent in various chemical preparations.[9]

-

Reducing Agent : The hydridic nature of the Si-H bond allows it to act as a mild and selective reducing agent in organic synthesis.[1]

Caption: Logical flow from chemical properties to primary applications.

References

- 1. This compound | [gelest.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. scbt.com [scbt.com]

- 4. This compound 95 1189-93-1 [sigmaaldrich.com]

- 5. Trisiloxane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

1,1,3,3,5,5-Hexamethyltrisiloxane molecular weight

An In-depth Technical Guide to the Molecular Weight of 1,1,3,3,5,5-Hexamethyltrisiloxane

This technical guide provides a comprehensive overview of the molecular weight of this compound, targeting researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, experimental protocols for molecular weight determination, and its applications.

Core Molecular Properties

This compound is a linear siloxane that serves as a fundamental building block in silicone chemistry. Its precise molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation development, and for the characterization of polymers derived from it.

| Property | Value |

| Molecular Weight | 208.48 g/mol [1][2] |

| 206.46 g/mol [3][4] | |

| Molecular Formula | C₆H₂₀O₂Si₃[5] or C₆H₁₈O₂Si₃[3][4] |

| CAS Number | 1189-93-1[5][1][3] |

| Linear Formula | [((CH₃)₂SiH)O]₂Si(CH₃)₂[1] |

| Density | 0.822 g/mL at 25 °C[1] |

| Boiling Point | 128 °C[1][6] |

| Refractive Index | n20/D 1.383[1] |

| Flash Point | 20 °C (68 °F) - closed cup[1] |

Experimental Determination of Molecular Weight

The determination of the molecular weight of a compound like this compound can be approached through several analytical techniques. The choice of method often depends on the nature of the sample, the required accuracy, and the available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the direct determination of molecular weight.[7] It involves ionizing the molecule and then measuring its mass-to-charge ratio.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like this compound, GC-MS is a highly effective method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Methodology:

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The separation occurs based on the compound's boiling point and interactions with the stationary phase.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer for ionization and detection as described in the MS section.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

While primarily used for polymers, GPC/SEC can be employed to determine the molecular weight and purity of smaller molecules by comparing their elution time to that of known standards.[7][8][9]

Methodology:

-

System Calibration: The GPC/SEC system is calibrated using a series of well-characterized molecular weight standards.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase solvent.

-

Chromatography: The sample solution is injected into the system and passes through a column packed with porous gel.[7] Molecules are separated based on their hydrodynamic volume; smaller molecules can penetrate more of the pores and thus have a longer elution time.

-

Data Analysis: The elution time of the sample is compared to the calibration curve to determine its molecular weight.

Synthesis Overview

This compound is typically synthesized through the hydrolysis of chlorosilanes or the condensation of silanol-terminated precursors.[10] One documented method involves the reaction of dimethyldichlorosilane and 1,1,3,3-tetramethyldisiloxane (B107390) in the presence of deionized water. The mixture is stirred for an extended period at room temperature, followed by neutralization, drying, and distillation under reduced pressure to yield the final product.[2]

Applications in Research and Development

The well-defined molecular weight and structure of this compound make it a valuable compound in various scientific and industrial applications:

-

Polymer Synthesis: It is a key intermediate in the synthesis of more complex silicone polymers and copolymers.[11]

-

Surface Modification: Used as a surface modifier and crosslinking agent.[11]

-

Silylating Agent: Employed as a silylating agent in organic synthesis.[6]

-

Coating Materials: It is involved in the preparation of inorganic siloxane polymers used as coating materials.[3][6]

-

Lubricants and Dielectric Fluids: Its thermal stability makes it suitable for use as a lubricant or dielectric fluid.[10]

Visualized Workflows and Relationships

Caption: Experimental workflow for molecular weight determination.

Caption: Relationship between properties and applications.

References

- 1. 1,1,3,3,5,5-ヘキサメチルトリシロキサン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 1189-93-1 [chemicalbook.com]

- 7. What Are the Methods for Determining the Molecular Weight Distribution of Polymers | MtoZ Biolabs [mtoz-biolabs.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | 17980-39-1 | Benchchem [benchchem.com]

- 11. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane: Structure, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3,5,5-Hexamethyltrisiloxane is a linear siloxane oligomer with a unique combination of properties that make it a versatile compound in both industrial and scientific settings. Its low viscosity, high thermal stability, and chemical reactivity position it as a key intermediate in the synthesis of more complex organosilicon structures. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its current and potential applications within the pharmaceutical and drug development sectors, including its role as a precursor for functionalized polymers and as a surface modification agent. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a research environment.

Molecular Structure and Identification

This compound is a short-chain organosilicon compound characterized by a backbone of three silicon atoms linked by two oxygen atoms, with methyl groups attached to each silicon atom.[1][2]

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| CAS Number | 1189-93-1 | [3][4] |

| Molecular Formula | C₆H₂₀O₂Si₃ | [3] |

| Molecular Weight | 208.48 g/mol | [4] |

| Linear Formula | [(CH₃)₂SiH]₂O·Si(CH₃)₂ | [4] |

| SMILES | C--INVALID-LINK--(O--INVALID-LINK--(C)H)O--INVALID-LINK--(C)H | [4] |

| InChI Key | HZBDPZBVINJJET-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 128 °C (lit.) | [4] |

| Density | 0.822 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.383 (lit.) | [4] |

| Flash Point | 20 °C (68 °F) - closed cup | [4] |

| Solubility | Slightly miscible with water | [5] |

| Hydrolytic Sensitivity | Reacts with water | [6] |

Spectroscopic Data

¹H NMR Spectroscopy

Table 3: ¹H NMR Data (600MHz, Chloroform-d)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 4.71 | m | Si-H | [7] |

| 0.21 | m | Si-CH ₃ | [7] |

| 0.09 | m | Si-CH ₃ | [7] |

Note: The multiplicity and exact chemical shifts can vary based on the solvent and the purity of the sample. The two methyl signals suggest slightly different chemical environments for the methyl protons.

Mass Spectrometry

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern for siloxanes.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment | Reference(s) |

| 59 | 99.99 | [Si(CH₃)₂H]⁺ | [8] |

| 73 | 29.50 | [Si(CH₃)₃]⁺ | [8] |

| 74 | 33.20 | [HSi(CH₃)₂O]⁺ | [8] |

| 96 | 71.10 | [M - Si(CH₃)₃ - OCH₃]⁺ | [8] |

Note: The molecular ion peak (M⁺) at m/z 208 is often of low abundance or absent in the EI spectra of siloxanes due to facile fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for Si-H, Si-O-Si, and Si-CH₃ bonds. An ATR-IR spectrum is available in the SpectraBase database, and typical vibrational modes for similar structures are listed below.[9]

Table 5: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 | C-H stretch in CH₃ |

| ~2150 | Si-H stretch |

| ~1260 | CH₃ deformation in Si-CH₃ |

| ~1080-1020 | Si-O-Si asymmetric stretch |

| ~840 | Si-CH₃ rock |

Synthesis of this compound

This compound can be synthesized through the hydrolysis and condensation of chlorosilanes. A common laboratory-scale preparation involves the reaction of 1,1,3,3-Tetramethyldisiloxane (TMDS) with dichlorodimethylsilane (B41323) in the presence of water.[7]

Experimental Protocol: Synthesis from TMDS and Dichlorodimethylsilane

This protocol is based on the general description found in the literature.[7]

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Dichlorodimethylsilane

-

Deionized water

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and an addition funnel, add 1,1,3,3-Tetramethyldisiloxane (TMDS) and deionized water.

-

Slowly add dichlorodimethylsilane to the stirred mixture at room temperature. The reaction is exothermic and will generate hydrogen chloride gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the mixture at room temperature for an extended period (e.g., 72 hours) to ensure the reaction goes to completion.[7]

-

Carefully neutralize the crude product by washing it with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purify the product by distillation under reduced pressure to obtain this compound as a colorless liquid.[7]

Applications in Pharmaceutical Research and Drug Development

While broadly used in industrial applications, the unique properties of this compound and related siloxanes are of increasing interest in the pharmaceutical field.[10]

Intermediate in the Synthesis of Functionalized Excipients and APIs

This compound serves as a valuable building block for more complex silicone-based molecules. The reactive Si-H groups can undergo hydrosilylation reactions with molecules containing unsaturated bonds (e.g., alkenes, alkynes). This allows for the introduction of a wide range of functional groups, which can be tailored for specific pharmaceutical applications. For instance, it is used to prepare compounds like 1,5-Bis[2-(1,2-epoxycyclohex-4-yl)ethyl]-1,1,3,3,5,5-hexamethyltrisiloxane, which can be used in the development of novel polymers and coating materials.[5][11]

Surface Modification of Drug Delivery Systems

The surface properties of nanoparticles are critical for their stability, biocompatibility, and targeting efficiency in drug delivery.[12] Silanes and siloxanes are used to modify the surface of nanoparticles to improve their dispersibility and reduce aggregation.[13] The low surface tension and reactive nature of this compound make it a candidate for creating hydrophobic or otherwise functionalized surfaces on drug carriers, potentially improving their interaction with biological membranes.

Enhancing Solubility and Bioavailability

Short-chain siloxanes, due to their lipophilic nature, can be explored as components in formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[14] Porous silica-based drug delivery systems have shown promise in this area by adsorbing drugs in an amorphous state, which can lead to supersaturation and improved absorption in the gastrointestinal tract.[15] While not a porous silica (B1680970) itself, this compound represents the basic structural unit of polysiloxanes and can be a precursor to such materials.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor (GHS Hazard H225).[8] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] It is incompatible with strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a fundamental organosilicon compound with well-defined properties. Its true potential in the pharmaceutical sciences lies in its utility as a versatile chemical intermediate. For researchers and drug development professionals, this compound offers a gateway to novel, functionalized siloxane-based materials for advanced drug delivery systems, specialized excipients, and potentially as a key building block in the synthesis of new active pharmaceutical ingredients. The detailed data and protocols provided in this guide are intended to support further exploration and innovation in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1189-93-1: this compound [cymitquimica.com]

- 3. Trisiloxane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 4. 1,1,3,3,5,5-ヘキサメチルトリシロキサン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | [gelest.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | 17980-39-1 | Benchchem [benchchem.com]

- 11. This compound | 1189-93-1 [chemicalbook.com]

- 12. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 13. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 15. Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1,3,3,5,5-Hexamethyltrisiloxane safety data sheet

An In-depth Technical Safety Guide for 1,1,3,3,5,5-Hexamethyltrisiloxane

This guide provides comprehensive safety and technical information for this compound (CAS No. 1189-93-1), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a linear siloxane compound.[1] It is recognized for its stability, low surface tension, and excellent thermal resistance, making it a valuable component in various industrial and research applications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1189-93-1[1][2][3][4] |

| EC Number | 214-716-8[3][5] |

| Molecular Formula | C₆H₁₈O₂Si₃[2][5] or C₆H₂₀O₂Si₃[1][3][4] |

| Molecular Weight | 206.46 g/mol [2] or 208.48 g/mol [1][4][6] |

| InChI Key | HZBDPZBVINJJET-UHFFFAOYSA-N |

| Synonyms | Dimethylbis(dimethylsilyloxy)silane, M'DM'[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Colorless clear liquid[1][5] |

| Boiling Point | 128 °C (lit.)[1][7] |

| Melting Point | -67 °C (lit.)[1] |

| Density | 0.822 g/mL at 25 °C (lit.)[7] or 0.83 g/mL[1] |

| Refractive Index | n20/D 1.383 (lit.)[7] |

| Flash Point | 20 °C (68.0 °F) - closed cup |

| Purity / Assay | ≥ 95%[3][5] or ≥ 97% (GC)[1] |

| Vapor Properties | Vapors may form explosive mixtures with air[3] |

| Solubility | Slightly miscible with water[7] |

Hazard Identification and Classification

The primary hazard associated with this compound is its high flammability.[3][5] It is classified as a Flammable Liquid, Category 2, under the Globally Harmonized System (GHS).[2][5]

Table 3: GHS Classification

| Classification | Code | Description |

|---|---|---|

| Flammable Liquids | Flam. Liq. 2[2][3][5] | Highly flammable liquid and vapor[2][3][5] |

| GHS Pictogram | GHS02 (Flame)[5][8] | |

| Signal Word | Danger[2][3][5] |

| Hazard Statement | H225[2][3][8] | Highly flammable liquid and vapor |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] Available safety data sheets indicate a lack of comprehensive acute toxicity data.[5]

-

Inhalation : Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3][9] May cause irritation to the respiratory tract.[10]

-

Ingestion : No specific information is available.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed safety data sheets. The provided documents do not cite specific studies (e.g., OECD guidelines) used to determine the toxicological properties of this specific substance.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to ensure safety, primarily due to the substance's flammability.

Safe Handling

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][9]

-

Use only non-sparking tools and explosion-proof electrical equipment.[5][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][9]

-

Handle in a well-ventilated area to prevent the accumulation of vapors.[5]

-

Avoid contact with skin and eyes, and do not breathe vapor or mist.[5]

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Incompatible materials include oxidizing agents, alkalis, metal salts, and precious metals.[5]

Personal Protective Equipment (PPE)

Emergency eyewash fountains and safety showers should be readily accessible.[5]

-

Eye/Face Protection : Chemical goggles or a face shield should be worn. Contact lenses are not recommended.[5]

-

Hand Protection : Neoprene or nitrile rubber gloves are recommended.[5]

-

Skin and Body Protection : Wear suitable protective clothing.[5]

-

Respiratory Protection : If inhalation exposure is possible, a NIOSH-certified organic vapor respirator is recommended.[5]

First Aid and Firefighting Measures

First Aid Measures

-

After Inhalation : Move the individual to fresh air. If feeling unwell, seek medical advice.[5][9]

-

After Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[5][9]

-

After Eye Contact : Rinse eyes immediately and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[5]

-

After Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[5][9]

Firefighting Measures

The substance is highly flammable and its vapor can form explosive mixtures with air.[3][5]

-

Suitable Extinguishing Media : Use water spray, water fog, foam, carbon dioxide (CO2), or dry chemical extinguishers.[5]

-

Unsuitable Extinguishing Media : None known.[5]

-

Specific Hazards : Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[5]

-

Firefighter Protection : Do not enter the fire area without proper protective equipment, including respiratory protection. Use water spray or fog to cool exposed containers.[5]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Eliminate all ignition sources and use special care to avoid static electric charges.[5]

-

Environmental Precautions : Prevent the substance from entering sewers and public waters.[5]

-

Methods for Cleaning Up : Absorb the spill with an inert material. Collect the material using non-sparking tools and place it in an appropriate container for disposal.[5]

Transport Information

This compound is classified as a dangerous good for transport.[4]

Table 4: Transport Classification

| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group |

|---|

| DOT / ADR / IMDG | UN1993[3] | Flammable liquid, n.o.s. (this compound)[3] | 3[3] | II[3] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.no [fishersci.no]

- 4. scbt.com [scbt.com]

- 5. gelest.com [gelest.com]

- 6. This compound | [gelest.com]

- 7. This compound | 1189-93-1 [chemicalbook.com]

- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

1,1,3,3,5,5-Hexamethyltrisiloxane physical properties

An In-depth Technical Guide to the Physical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1189-93-1).[1][2][3][4] This linear siloxane is noted for its unique characteristics, including low surface tension and thermal stability, making it a valuable component in a variety of industrial and research applications.[2][5]

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C6H20O2Si3 | [1][2] |

| Molecular Weight | 208.48 g/mol | [2][4] |

| Appearance | Colorless clear liquid | [2][3] |

| Boiling Point | 128 °C | [2][3][4] |

| Melting Point | -67 °C | [2] |

| Density | 0.822 g/mL at 25 °C | [4] |

| 0.83 g/mL | [2] | |

| 0.820 g/mL | [3] | |

| Refractive Index | n20/D 1.383 | [4] |

| n20D 1.38 | [2] | |

| Flash Point | 20 °C (68 °F) - closed cup | [3][4] |

| Vapor Density | >1 (vs air) | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly detailed in the readily available literature. The reported values are typically referenced as "(lit.)", indicating they are established and published figures. However, standard methodologies for determining these properties are well-established in the field of chemistry.

A general workflow for the characterization of a liquid chemical such as this compound is outlined below.

Applications and Reactivity

This compound serves as a key intermediate in silicone chemistry.[7] Its reactivity allows for its use in hydrosilylation reactions, making it valuable for producing cross-linked polymers and other functionalized polysiloxanes.[7] For instance, it is used in the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane through the hydrosilylation of allyl ethers.[7] This reactivity also makes it a precursor for creating materials with applications in UV-curable inks and adhesives.[7]

The synthesis of specialized siloxane derivatives from this compound can be represented by the following logical diagram.

References

- 1. fishersci.no [fishersci.no]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,1,3,3,5,5-六甲基三硅氧烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 1189-93-1: this compound [cymitquimica.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | 17980-39-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane for Researchers and Drug Development Professionals

Introduction: 1,1,3,3,5,5-Hexamethyltrisiloxane is a linear siloxane oligomer that serves as a versatile chemical intermediate and building block in silicone chemistry. Its unique properties, including low surface tension, high thermal stability, and chemical reactivity, make it a valuable compound in a wide array of industrial and research applications. For researchers, scientists, and drug development professionals, understanding the characteristics and reactivity of this compound is crucial for its application in the synthesis of more complex organosilicon compounds and functionalized polymers. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis, and key applications relevant to the scientific and pharmaceutical fields.

Synonyms and Chemical Identifiers

This compound is known by several alternative names and is registered under various chemical identifiers. A comprehensive list is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1189-93-1[1][2][3][4] |

| EC Number | 214-716-8[3] |

| PubChem CID | 6327152[4][5] |

| InChI | 1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3[4] |

| InChIKey | YTEISYFNYGDBRV-UHFFFAOYSA-N[4] |

| SMILES | C--INVALID-LINK--O--INVALID-LINK--(C)O--INVALID-LINK--C[4] |

| MDL Number | MFCD00039788[1][3] |

| Beilstein/REAXYS | 1746341[3] |

| Alternative Names | Hexamethyltrisiloxane[4], Trisiloxane, 1,1,3,3,5,5-hexamethyl-[4], Dimethylbis(dimethylsilyloxy)silane[1][4], M'DM'[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C6H18O2Si3 | [4] |

| Molecular Weight | 206.46 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 128 °C | [2][3] |

| Melting Point | -67 °C | [1] |

| Density | 0.822 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.383 | [2][3] |

| Flash Point | 20 °C (closed cup) | [3] |

| Solubility | Slightly miscible with water | [2][5] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the hydrolysis of dimethyldichlorosilane. This reaction produces a mixture of linear and cyclic siloxanes, from which the desired product can be isolated.

Experimental Protocol: Hydrolysis of Dimethyldichlorosilane

Materials:

-

Dimethyldichlorosilane (Me2SiCl2)

-

Deionized water

-

Diethyl ether (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (or another suitable drying agent)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer in an ice bath.

-

Add dimethyldichlorosilane and diethyl ether to the flask.

-

Slowly add deionized water to the stirred solution from the dropping funnel. The reaction is exothermic and produces hydrochloric acid, so the addition should be controlled to maintain a low temperature.

-

After the addition is complete, continue stirring the mixture for a specified period (e.g., 3 days at room temperature) to ensure the reaction goes to completion.[7]

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the hydrochloric acid, followed by washing with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to obtain this compound.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While this compound is not typically used as an active pharmaceutical ingredient (API), its role as a versatile chemical intermediate makes it highly relevant to researchers and professionals in drug development.

Silylating Agent

This compound can be used as a silylating agent to introduce dimethylsilyl groups into organic molecules.[2] This is particularly useful for protecting hydroxyl groups in complex molecules during multi-step syntheses of APIs or their intermediates. The resulting silyl (B83357) ethers are generally stable under neutral and basic conditions but can be easily cleaved under acidic conditions, providing a reliable protecting group strategy.

Precursor for Functionalized Siloxanes and Silicones

This trisiloxane is a key starting material for the synthesis of a wide range of functionalized siloxanes and silicones.[1] For instance, it can undergo hydrosilylation reactions with molecules containing unsaturated bonds (e.g., alkenes, alkynes) to create new carbon-silicon bonds. This allows for the incorporation of the siloxane backbone into larger, more complex structures. These resulting molecules may possess desirable properties for drug delivery applications, such as biocompatibility, controlled release, and improved solubility of hydrophobic drugs. While larger polysiloxanes are more commonly studied for these applications, the synthesis of novel, well-defined silicone-based materials often starts with smaller, reactive oligomers like this compound.

Surface Modification of Drug Carriers

The surface properties of drug delivery systems, such as nanoparticles and microparticles, are critical for their in vivo performance. This compound can be used to modify the surface of these carriers to improve their hydrophobicity, reduce protein adsorption, and enhance their stability in biological fluids. This surface modification can be achieved through various chemical strategies, ultimately leading to more effective and targeted drug delivery.

Conclusion

This compound is a fundamental building block in organosilicon chemistry with significant potential in research and drug development. Its well-defined structure and reactivity allow for the precise synthesis of functionalized molecules and materials. For scientists and researchers in the pharmaceutical industry, a thorough understanding of this compound's properties and synthetic utility is essential for the innovation of new drug synthesis routes and advanced drug delivery systems.

References

- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. This compound | 1189-93-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

In-Depth Technical Guide: Physicochemical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyltrisiloxane is a linear siloxane compound with the chemical formula C6H20O2Si3.[1] It is a key intermediate and building block in the synthesis of a wide array of silicone-based materials. Its unique properties, including low surface tension, high thermal stability, and chemical inertness, make it a valuable component in industrial lubricants, sealants, and cosmetic formulations.[1] This technical guide provides a comprehensive overview of the boiling point of this compound, detailed experimental protocols for its determination, and a visualization of a key synthetic pathway.

Physicochemical Data

The accurate determination of the boiling point is crucial for the purification, handling, and application of this compound. The following table summarizes its key physical and chemical properties, with a focus on its boiling point at standard and reduced pressures.

| Property | Value | Reference |

| Boiling Point (at 760 mmHg) | 128 °C | [1][2][3][4][5] |

| CAS Number | 1189-93-1 | [1][2][3][6] |

| Molecular Formula | C6H20O2Si3 | [1][6] |

| Molecular Weight | 208.48 g/mol | [1] |

| Density | 0.822 g/mL at 25 °C | [2][3][4] |

| Melting Point | -67 °C | [1][5] |

| Refractive Index | n20/D 1.383 | [2][3] |

| Flash Point | 20 °C (closed cup) | [3] |

Experimental Protocol: Boiling Point Determination by Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.

3.1 Materials and Apparatus

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 150 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

3.2 Procedure

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.

-

Capillary Tube Insertion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Fill the Thiele tube with a suitable high-boiling point oil to a level just above the side arm.

-

Immersion: Clamp the Thiele tube to a stand and carefully immerse the thermometer and attached test tube into the oil bath. The sample in the test tube should be positioned in the center of the main body of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heating of the oil bath through convection currents.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Recording: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point of this compound. It is advisable to repeat the measurement to ensure accuracy.

Synthesis of this compound

This compound is commonly synthesized through the hydrolysis of dichlorodimethylsilane. The following diagram illustrates the reaction pathway.

Application in Hydrosilylation Reactions

This compound can be a precursor in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the formation of silicon-carbon bonds. The following workflow outlines a generic hydrosilylation process.

References

- 1. phillysim.org [phillysim.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | 17980-39-1 | Benchchem [benchchem.com]

- 4. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. store.astm.org [store.astm.org]

1,1,3,3,5,5-Hexamethyltrisiloxane density

An In-depth Technical Guide on the Density of 1,1,3,3,5,5-Hexamethyltrisiloxane

This technical guide provides a comprehensive overview of the density of this compound, a versatile siloxane compound. The document is intended for researchers, scientists, and professionals in drug development and other relevant industries who require precise data and methodologies for the characterization of this compound.

Quantitative Data on Density

The density of this compound has been reported in the literature, with slight variations between sources. The data is summarized in the table below for easy comparison.

| Density Value | Temperature | Source |

| 0.822 g/mL | 25 °C | Sigma-Aldrich[1][2], ChemicalBook[3] |

| 0.8222 g/mL | Not Specified | Gelest, Inc.[4] |

| 0.83 g/mL | Not Specified | Chem-Impex[5] |

| 0.822 | Not Specified | Fisher Scientific[6] |

Note: The temperature dependence of the density for this compound is not extensively detailed in the provided search results. For high-precision applications, it is recommended to measure the density at the specific temperature of interest.

Experimental Protocols for Density Measurement

The determination of the density of liquids like this compound is commonly performed using digital density meters that operate based on the oscillating U-tube principle. Standardized methods such as ASTM D4052 and ISO 12185 provide detailed protocols for such measurements.

Principle of the Oscillating U-tube Method

This method involves introducing a small volume of the liquid sample (typically 1-2 mL) into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency.[7][8] The frequency of oscillation is influenced by the mass of the sample in the tube. By measuring the change in the oscillation frequency and using calibration data from substances with known densities (like air and water), the density of the sample can be accurately determined.[7] Modern instruments often incorporate temperature control to ensure precise and reproducible measurements at a specified temperature.

General Experimental Protocol (based on ASTM D4052 and ISO 12185)

-

Calibration: The instrument must be calibrated using at least two standards of known density. Typically, dry air and ultrapure water are used. The calibration should be verified regularly.

-

Sample Preparation: Ensure the this compound sample is homogeneous and free of any air bubbles.

-

Temperature Equilibration: The sample cell of the density meter is maintained at a constant, specified temperature (e.g., 25 °C).[8]

-

Sample Injection: A small volume of the sample is carefully introduced into the oscillating U-tube, either manually with a syringe or using an automated injection system.[7][9] Care must be taken to avoid the introduction of air bubbles.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This measurement is then automatically converted to a density value based on the instrument's calibration.

-

Cleaning: After each measurement, the U-tube must be thoroughly cleaned with appropriate solvents and dried completely to prevent cross-contamination.

This method is applicable to liquids with a wide range of viscosities and is known for its high precision and small sample volume requirement.[7][10]

Visualizations

Experimental Workflow for Density Measurement

The following diagram illustrates the general workflow for determining the density of a liquid sample using the oscillating U-tube method.

Caption: Workflow for density determination using the oscillating U-tube method.

References

- 1. 1,1,3,3,5,5-ヘキサメチルトリシロキサン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,1,3,3,5,5-ヘキサメチルトリシロキサン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1189-93-1 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Refractive Index of 1,1,3,3,5,5-Hexamethyltrisiloxane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of 1,1,3,3,5,5-Hexamethyltrisiloxane, a versatile organosilicon compound. The document details its key optical properties, outlines the methodology for their measurement, and discusses applications where the refractive index is a critical parameter.

Introduction to this compound

This compound (CAS No. 1189-93-1) is a linear siloxane compound with the molecular formula C₆H₂₀O₂Si₃.[1][2] It is a colorless, low-viscosity liquid known for its thermal stability, low surface tension, and hydrophobicity.[3] These properties make it a valuable ingredient in a wide range of industrial and consumer products, including lubricants, sealants, coatings, and personal care formulations.[2][3] In research and development, particularly in cosmetics and materials science, its optical properties, specifically its refractive index, are of significant interest for creating stable and clear formulations.

Physicochemical and Optical Properties

The refractive index of a material quantifies how light propagates through it. For this compound, this value is consistently reported around 1.38 at 20°C, measured at the sodium D-line (589 nm). A summary of its key properties is presented below.

Table 1: Quantitative Data for this compound

| Property | Value | Conditions | Source(s) |

| Refractive Index (n/D) | 1.383 | 20 °C | [1][4] |

| 1.38 | 20 °C | [2] | |

| 1.3811 | 20 °C | [5] | |

| CAS Number | 1189-93-1 | N/A | [1][2][4] |

| Molecular Formula | C₆H₂₀O₂Si₃ | N/A | [2][6] |

| Molecular Weight | 208.48 g/mol | N/A | [1][2] |

| Boiling Point | 128 °C | at 1 atm | [1][2][4] |

| Density | 0.822 g/mL | at 25 °C | [1][4] |

| 0.83 g/mL | N/A | [2] | |

| Melting Point | -67 °C | N/A | [2] |

| Flash Point | 20 °C | N/A | [5] |

Experimental Protocol: Refractive Index Measurement

Objective: To accurately measure the refractive index of a liquid sample at a specified temperature and wavelength.

Materials and Equipment:

-

Abbe Refractometer

-

This compound sample

-

Constant temperature water bath/circulator

-

Dropper or pipette

-

Lint-free lens paper

-

Ethanol (B145695) or isopropanol (B130326) for cleaning

Methodology:

-

Instrument Calibration: Verify the calibration of the Abbe refractometer using a standard of known refractive index, such as distilled water.

-

Temperature Control: Connect the refractometer prisms to the constant temperature water bath set to 20.0 ± 0.1 °C. Allow sufficient time for the instrument to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the measuring prism.

-

Prism Closure: Close the prism assembly firmly to ensure the liquid spreads into a thin, uniform film.

-

Optical Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Dispersion Correction: If a colored fringe is visible at the borderline, turn the dispersion compensator knob to eliminate the color and sharpen the borderline.

-

Final Reading: Adjust the measurement knob to center the sharp borderline precisely on the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature.

-

Cleaning: Clean the prism surfaces thoroughly with ethanol or isopropanol and lint-free tissue immediately after the measurement.

The logical flow of this experimental procedure is visualized in the diagram below.

Application Spotlight: Refractive Index Matching in Emulsions

In fields like cosmetics and personal care, creating optically clear or transparent emulsions is often desirable. This is achieved by matching the refractive indices of the oil and water phases.[7] Siloxanes like this compound are common components of the oil phase. If the refractive index of the siloxane phase does not match that of the aqueous phase, the emulsion will appear cloudy or opaque due to light scattering at the oil-water interface.

The low refractive index of this compound (approx. 1.38) presents a formulation challenge, as it is significantly different from that of water (approx. 1.33) and other common polar ingredients like glycerin. To create a clear product, formulators must adjust the refractive index of one or both phases until they are nearly identical.[7] This process often involves blending different silicones or adding other compounds to modulate the overall refractive index of a phase.[7][8]

The logical relationship for achieving a transparent emulsion is illustrated below.

References

- 1. 1,1,3,3,5,5-六甲基三硅氧烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1189-93-1: this compound [cymitquimica.com]

- 4. This compound | 1189-93-1 [chemicalbook.com]

- 5. This compound | [gelest.com]

- 6. Trisiloxane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 7. personalcaremagazine.com [personalcaremagazine.com]

- 8. osti.gov [osti.gov]

An In-depth Technical Guide to the Thermal Stability of 1,1,3,3,5,5-Hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyltrisiloxane, a linear siloxane commonly referred to as MDM in industrial contexts, is a versatile organosilicon compound. Its unique properties, including low surface tension, high compressibility, and excellent lubricating characteristics, have led to its use in a variety of applications, from cosmetics and personal care products to industrial lubricants and as a key intermediate in the synthesis of silicone polymers.[1] For many of these applications, particularly those involving high-temperature processing or end-use conditions, a thorough understanding of its thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal stability of this compound, presenting key quantitative data, detailed experimental protocols, and a logical workflow for its assessment.

Thermal Stability Data

| Parameter | Value | Conditions | Reference |

| Decomposition Onset | Appreciable decomposition observed at 260°C | Isothermal heating for ~80 hours | [2][3] |

| Decomposition Rate | ~2.95% after 24 hours | Isothermal heating at 250°C and 1 MPa | [4] |

| Decomposition Behavior | Rate remains relatively constant in the range of 250°C–320°C | Isothermal heating for 24 hours | [4] |

| Accelerated Decomposition | Sharp increase in decomposition rate at 350°C | Isothermal heating for 24 hours | [4] |

It is important to note that the thermal stability of this compound can be influenced by the presence of impurities, catalysts, and the atmospheric environment.

Experimental Protocols

The assessment of the thermal stability of this compound typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following protocols are based on standard methodologies and best practices for the analysis of volatile liquid samples.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

This protocol is designed to determine the temperature at which this compound begins to decompose by monitoring its mass change as a function of temperature. This method is adapted from ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.[5][6]

1. Instrumentation:

-

A thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.

-

Inert sample pans (e.g., aluminum or platinum).

-

A source of high-purity inert gas (e.g., nitrogen or argon).

2. Sample Preparation:

-

Ensure the this compound sample is pure and free of non-volatile impurities.

-

Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA pan. Due to the volatile nature of the compound, a sealed pan with a pinhole lid is recommended to control evaporation at lower temperatures.

3. Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove any evolved gases.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30°C) for 5-10 minutes to establish a stable baseline.

-

Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

4. Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. This can be calculated using the instrument software, often by the intersection of the baseline with the tangent of the decomposition curve.

Isothermal Thermal Stability Testing

This protocol is designed to assess the long-term thermal stability of this compound at a specific temperature, mimicking prolonged use at elevated temperatures. This method is based on the static test method described for linear siloxanes.[2][3]

1. Instrumentation:

-

A sealed vessel (e.g., stainless steel autoclave) capable of withstanding the vapor pressure of the siloxane at the test temperature.

-

A calibrated oven for maintaining a constant temperature.

-

Gas chromatograph-mass spectrometer (GC-MS) for analyzing the composition of the sample before and after the test.

2. Sample Preparation:

-

A known quantity of pure this compound is placed into the vessel.

-

The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air and then sealed.

3. Experimental Procedure:

-

Place the sealed vessel in the oven and heat to the desired test temperature (e.g., 250°C, 300°C, or 350°C).

-

Maintain the vessel at this temperature for an extended period (e.g., 24, 48, or 80 hours).

-

After the specified time, remove the vessel from the oven and allow it to cool to room temperature.

4. Analysis:

-

Carefully open the vessel and collect samples of both the liquid and vapor phases.

-

Analyze the composition of the pre- and post-test samples using GC-MS to identify and quantify any decomposition products.

-

The decomposition rate can be calculated based on the change in the concentration of this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and the key signaling pathway of thermal decomposition.

Caption: Experimental workflow for assessing the thermal stability of this compound.

Caption: Simplified signaling pathway of the thermal decomposition of this compound.[4]

Conclusion

This compound exhibits good thermal stability, making it suitable for a range of applications. However, for uses at elevated temperatures, particularly for extended durations, its decomposition behavior must be considered. Appreciable degradation can occur at temperatures as low as 260°C over long periods. The primary decomposition pathways involve the cleavage of Si-C and rearrangement of Si-O bonds, leading to the formation of smaller and larger siloxane oligomers as well as methane. For critical applications, it is recommended to conduct thermal stability studies under conditions that closely mimic the intended operational environment to ensure material integrity and performance.

References

- 1. Trisiloxane, octamethyl- (MDM) - Canada.ca [canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. crealab.polimi.it [crealab.polimi.it]

- 4. Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,1,3,3,5,5-Hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,3,3,5,5-Hexamethyltrisiloxane, a versatile organosilicon compound. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates its role in synthetic chemistry, offering valuable insights for its application in research and development.

Core Topic: Solubility of this compound

This compound is a linear siloxane with the chemical formula C6H18O2Si3. Its solubility is a critical parameter for its use as a solvent, a reactant, or in the formulation of various products.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available information for similar compounds, a qualitative assessment of its solubility can be made. The compound is generally considered to have low polarity.

| Solvent | Solvent Type | Expected Solubility | Citation |

| Water | Protic, Polar | Slightly miscible to Insoluble | [1][2][3] |

| Methanol | Protic, Polar | Data not available | |

| Ethanol | Protic, Polar | Likely miscible | |

| Isopropanol | Protic, Polar | Data not available | |

| Acetone | Aprotic, Polar | Likely miscible | [4] |

| Toluene | Aromatic, Non-polar | Data not available | |

| Hexane | Aliphatic, Non-polar | Data not available | |

| Diethyl Ether | Aprotic, Polar | Likely miscible | [4] |

| Ethyl Acetate | Aprotic, Polar | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | |

| Chloroform | Halogenated, Non-polar | Data not available |

Note: The miscibility of the similar compound 1,1,1,3,5,5,5-Heptamethyltrisiloxane in acetone, ethanol, and diethyl ether suggests that this compound is also likely to be miscible in these solvents[4]. A calculated Log10 of water solubility in mol/L is reported as 5.20[5].

It is also reported to have lower solubility in polar solvents as compared to its divinyl derivative[6].

Experimental Protocols